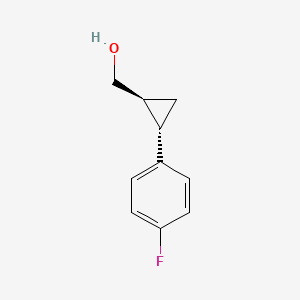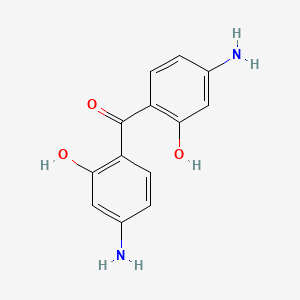
Bis(4-amino-2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-amino-2-hydroxyphenyl)methanone: is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of two amino groups and two hydroxy groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-amino-2-hydroxyphenyl)methanone typically involves the reaction of 4-amino-2-hydroxybenzaldehyde with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and reductive amination, which are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-amino-2-hydroxyphenyl)methanone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various amines and hydroxy derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-amino-2-hydroxyphenyl)methanone is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and anticancer properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Bis(4-amino-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components.
Comparación Con Compuestos Similares
- Bis(3-amino-4-hydroxyphenyl)methanone
- Bis(2-hydroxyphenyl)methanone
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Comparison: Bis(4-amino-2-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
bis(4-amino-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H12N2O3/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,16-17H,14-15H2 |
Clave InChI |
FBLDQBPNXVVWKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)O)C(=O)C2=C(C=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)

![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
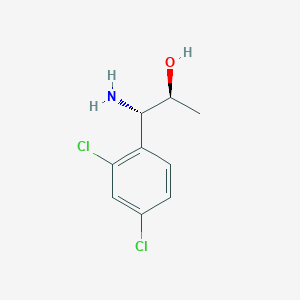
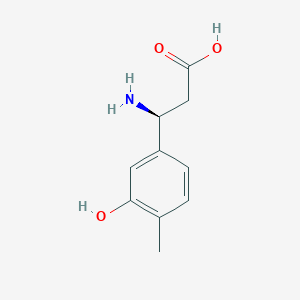

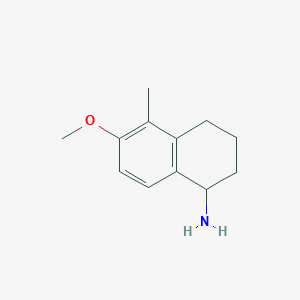
![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)

